4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C7H16N2O3S. It is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide reagents. One common method includes the following steps:
Starting Material: Piperidine is used as the starting material.
Hydroxylation: The piperidine ring is hydroxylated at the 4-position using an oxidizing agent such as hydrogen peroxide or a peracid.
Sulfonamide Formation: The hydroxylated piperidine is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.
N,N-Dimethylation: Finally, the nitrogen atoms are dimethylated using a methylating agent like methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-N,N-dimethylpiperidine-1-sulfonamide.
Reduction: Formation of N,N-dimethylpiperidine-1-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-methylpiperidine-1-sulfonamide
- 4-hydroxy-N,N-diethylpiperidine-1-sulfonamide
- 4-hydroxy-N,N-dimethylpiperidine-1-carbamate
Uniqueness
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and sulfonamide groups allows for versatile reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c1-8(2)13(11,12)9-5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTIUFRGYGSYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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